molecular formula C12H10N2O B14631412 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- CAS No. 54934-03-1

3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-

Cat. No.: B14631412
CAS No.: 54934-03-1
M. Wt: 198.22 g/mol
InChI Key: MDDNPVRZRKHKPM-UHFFFAOYSA-N
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Description

3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- typically involves a multi-step process. One common method includes the cyclization of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system . This reaction is facilitated by the presence of a base, which promotes the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Scientific Research Applications

3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Leishmania parasites by interfering with their metabolic pathways. The compound’s ability to bind to DNA and proteins also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- stands out due to its specific structural features and the resulting biological activities.

Properties

CAS No.

54934-03-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[3,4-b]quinolin-3-one

InChI

InChI=1S/C12H10N2O/c1-14-7-9-6-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-6H,7H2,1H3

InChI Key

MDDNPVRZRKHKPM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC3=CC=CC=C3N=C2C1=O

Origin of Product

United States

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